molecular formula C9H5F2N3OS B3491793 2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3491793
M. Wt: 241.22 g/mol
InChI Key: CAGATEFKGPHRGW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-amino-1,3,4-thiadiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different thiadiazole-based compounds .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiadiazole ring can bind to enzymes and proteins, disrupting their normal function. This binding can inhibit the replication of bacterial and cancer cells by interfering with DNA replication and protein synthesis . The compound’s fluorine atoms enhance its binding affinity and specificity to these targets .

Comparison with Similar Compounds

  • 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide
  • 2,4-Difluoro-N-(1,3-thiazol-2-yl)benzamide
  • 2,5-Difluoro-N-(1,3-thiazol-2-yl)benzamide

Comparison: Compared to these similar compounds, 2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of the 1,3,4-thiadiazole ring. This ring structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3OS/c10-5-2-1-3-6(11)7(5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGATEFKGPHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

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